molecular formula C10H6FNOS2 B1331989 (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 402-93-7

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B1331989
CAS No.: 402-93-7
M. Wt: 239.3 g/mol
InChI Key: BQOQSIQMDZUHKF-YVMONPNESA-N
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Description

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound characterized by the presence of a thiazole ring, a fluorobenzylidene group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis.

Types of Reactions:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzylidene group can undergo reduction to form the corresponding benzyl derivative.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its ability to inhibit certain enzymes.

Medicine:

  • Explored as a potential therapeutic agent due to its bioactive properties.
  • Evaluated for its anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The presence of the fluorobenzylidene group enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

  • (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-nitrobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Comparison:

    (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    (5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Contains a methyl group, which can influence its lipophilicity and metabolic stability.

    (5E)-5-(4-nitrobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: The nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one lies in the presence of the fluorine atom, which can enhance its binding interactions and stability in biological systems.

Properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOQSIQMDZUHKF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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